2-(Naphthalen-1-yl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one
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Description
The compound "2-(Naphthalen-1-yl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one" is a complex organic molecule that may have potential pharmacological applications. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and pharmacological activities of structurally related naphthalene derivatives, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of naphthalene derivatives often involves multi-step reactions, starting from simpler naphthalene-based compounds. For instance, the synthesis of naphthalen-2-yl acetate derivatives involves alkylation of 1H-imidazole or substituted piperazine with 1-(2-naphthyl)-2-bromoethanone, leading to various acetate products . Similarly, the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol starts from naphthalene-2,3-diol and involves several steps including methylation, Friedel-Crafts acylation, and Birch reduction . These methods could potentially be adapted to synthesize the compound of interest by incorporating the appropriate tetrahydrothiophene and diazepanone moieties.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is characterized by the presence of one or more naphthalene rings, which can be functionalized with various substituents. The presence of these substituents can significantly affect the molecule's conformation and, consequently, its biological activity. For example, the introduction of acetate groups and the formation of cyclic structures like 1,6-dithia-4,9-diazaspiro [4.4] nonane-3,8-dione derivatives can lead to compounds with anticonvulsant properties . The molecular modeling studies of these compounds suggest that they may exert their effects via modulation of the benzodiazepine allosteric site in GABA-A receptors .
Chemical Reactions Analysis
Naphthalene derivatives can undergo various chemical reactions, including cyclocondensation and Wolff rearrangement. Cyclocondensation reactions have been used to synthesize cyclic derivatives with potential anticonvulsant activity . The Wolff rearrangement, as demonstrated in the irradiation of 2-diazo-1(2H)-naphthalenone, leads to the formation of methyl 1H-indene-3-carboxylate, showcasing the reactivity of naphthalene derivatives under specific conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For instance, the introduction of different substituents can alter the compound's solubility, stability, and reactivity. The pharmacological activities of these compounds, such as their ability to reverse keratinization or inhibit ornithine decarboxylase, are indicative of their potential as therapeutic agents . The specific physical and chemical properties of "this compound" would need to be determined experimentally, but its structural analogs suggest it may possess interesting biological activities.
Scientific Research Applications
Chemistry and Synthesis of Arylthiadiazoles
The chemistry of arylthiadiazoles, which are structurally related to part of the compound , has been extensively reviewed. These compounds exhibit a range of interesting phenomena explained by electronic theory, showing similarities in behavior between benz-1:2:3-thiadiazole and naphthalene derivatives. This indicates potential applications in materials science and organic synthesis due to their unique electronic and structural properties (Hodgson & Dodoson, 2008).
Environmental Pollutants and Human Exposure
Polychlorinated naphthalenes (PCNs), which contain chlorine atoms substituted on a naphthalene molecule, are environmental pollutants with toxicity mediated through AhR mechanisms. They share toxicological similarities with other environmental contaminants. This insight into the behavior of naphthalene derivatives underscores the environmental and health impacts of such compounds, highlighting the importance of monitoring and managing their presence in ecosystems (Domingo, 2004).
Naphthalimide Derivatives in Medicinal Chemistry
Naphthalimide compounds, important for their nitrogen-containing aromatic heterocycle structure, interact with various biological entities, showing potential in medicinal applications. Their planar structure allows for interaction with DNAs, enzymes, and receptors, indicating that derivatives of naphthalene, such as the compound , may hold extensive potential in medicinal chemistry for treating various diseases and as diagnostic agents (Gong et al., 2016).
Corrosion Inhibition
Phthalocyanine and naphthalocyanine derivatives, due to their nitrogenous heterocyclic structure, form strong chelating complexes with metallic atoms, serving as anticorrosive materials. This suggests that related compounds might also have applications in protecting materials from corrosion, particularly in challenging industrial environments (Verma et al., 2021).
Biodegradation of Polyaromatic Hydrocarbons
The microbial degradation of polyaromatic hydrocarbons like naphthalene is crucial for ecological recovery of contaminated sites. Understanding the microbial pathways for the degradation of compounds structurally related to 2-(Naphthalen-1-yl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one could provide insights into bioremediation strategies and environmental recovery processes (Peng et al., 2008).
properties
IUPAC Name |
2-naphthalen-1-yl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS/c24-21(15-18-7-3-6-17-5-1-2-8-20(17)18)23-11-4-10-22(12-13-23)19-9-14-25-16-19/h1-3,5-8,19H,4,9-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWOLZGBRFSDOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CC2=CC=CC3=CC=CC=C32)C4CCSC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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